D&C Red No. 7
Description
FDA Batch Certification Requirements and Compliance Mechanisms
The FDA mandates batch-specific certification for D&C Red No. 7 under Sections 74.1307 and 82.1307 of Title 21 of the Code of Federal Regulations (CFR). This process ensures compliance with compositional and purity standards through the following mechanisms:
Certification Workflow
Manufacturers must submit representative samples from each production batch to the FDA’s Color Certification Branch. Analytical testing verifies compliance with identity specifications, including maximum limits for impurities such as 1-[(4-methylphenyl)azo]-2-naphthalenol (not exceeding 0.015%). The FDA maintains stringent ether-soluble matter restrictions, revised in 2012 to 0.015% for this specific impurity.
Foreign manufacturers must designate a U.S. agent to facilitate sample submission and documentation. Post-certification modifications, including repackaging or blending, require re-certification to maintain chain-of-custody integrity.
Table 1: Key FDA Certification Parameters for D&C Red No. 7
The FDA’s Electronic Certification System (ECS) streamlines submission tracking, though physical sample analysis remains mandatory. Non-compliant batches face regulatory action under Section 721(c) of the Federal Food, Drug, and Cosmetic Act, including import alerts or product seizures.
International Regulatory Divergence in Azo Dye Authorization
Global regulatory landscapes exhibit significant disparities in azo dye approvals. While the FDA maintains permanent listing status for D&C Red No. 7, the European Union’s Cosmetic Regulation (EC) No 1223/2009 imposes stricter controls on synthetic colorants.
Authorization Status Comparison
- United States : Permitted in drugs (≤5 mg/day) and cosmetics (excluding eye area)
- European Union : Not included in Annex IV (allowed colorants) of EC 1223/2009
- Japan : Approved under Japan Red 202 designation with identical purity standards
The EU’s precautionary principle drives this divergence, requiring full safety dossiers under the Cosmetic Product Safety Report framework. By contrast, the FDA’s permanent listing reflects historical acceptance under the 1960 Color Additive Amendments, contingent on batch certification.
Table 2: International Regulatory Positions on D&C Red No. 7
This regulatory fragmentation complicates global supply chains, requiring manufacturers to maintain separate production lines for markets with conflicting standards.
Specification Evolution Under 21 CFR 74.1307 and 82.1307
The codification of D&C Red No. 7’s specifications demonstrates adaptive regulatory science. Major revisions include:
Chronological Specification Updates
- 1939 : Initial listing with broad impurity allowances (4 FR 1927)
- 1965 : Provisional status confirmation pending carcinogenicity studies (30 FR 8333)
- 1983 : Codification of 5 mg/day drug exposure limit (48 FR 3946)
- 2012 : Ether-soluble matter restriction tightened to 0.015% (77 FR 55693)
The 2012 amendment introduced advanced chromatographic methods for detecting low-level aromatic amine impurities, reflecting improved analytical capabilities. Concurrently, 21 CFR 82.1307 was modified to clarify certification exemptions for small-volume research batches.
Table 3: Evolution of Key Specifications (1939–2024)
These updates underscore the FDA’s responsiveness to technological advancements in analytical chemistry and toxicological risk assessment paradigms.
Properties
IUPAC Name |
calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S.Ca/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQVMXMKVTIRC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12CaN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027594, DTXSID30967273, DTXSID201045895 | |
| Record name | C.I. Pigment Red 57, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 3‐hydroxy‐4‐[(1E)‐2‐(4‐methyl‐2‐ sulfonatophenyl)diazen‐1‐yl]naphthalene‐2‐ carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5281-04-9, 5281-09-4 | |
| Record name | D & C Red No. 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(4-methyl-2-sulfophenyl)diazenyl]-, calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Red 57, calcium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 4-[2-(4-methyl-2-sulfonatophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D&C RED NO. 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECW0LZ41X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
As an azo dye pigment, Lithol Rubin BCA primarily targets the color cosmetics to give them a finishing touch. It is found in eye shadows, lipsticks, and blushes, which complete the face and even out the tone.
Mode of Action
The distinctive azo group of Lithol Rubin BCA is easily converted into hydrazone under the effect of pH. This conversion plays a crucial role in the compound’s interaction with its targets.
Biochemical Pathways
The red-shift and conjugation range of Lithol Rubin BCA’s molecular structure increase in an acidic solution. This change in the molecular structure at various pH levels is a key aspect of the biochemical pathways affected by Lithol Rubin BCA.
Pharmacokinetics
The pharmacokinetics of Lithol Rubin BCA involve its dispersibility in aqueous media. Due to its high surface energy, it cannot be dispersed and remains stable in aqueous media. The influence of solvent on the dispersibility of Lithol Rubin BCA is a significant factor in its ADME properties.
Result of Action
The molecular and cellular effects of Lithol Rubin BCA’s action are evident in the changes it induces in the molecular structure and dispersion stability of the compound. The compound’s powder particles become substantially smaller after being exposed to ethanol, and the dispersant’s absorbance increases.
Action Environment
The action environment significantly influences the compound’s action, efficacy, and stability. The addition of various surfactants or cationic polymers can extensively alter the dispersion stability of the Lithol Rubin BCA dispersion. For instance, the addition of a nonionic surfactant may reduce the rate of particle aggregation by spatial resistance. An anionic surfactant can prevent particle collisions using electrostatic repulsion. Yet, cationic polymerization, through possible spatial resistance and electrostatic repulsion, can effectively improve the dispersion stability of Lithol Rubin BCA in aqueous medium.
Biochemical Analysis
Biochemical Properties
Lithol Rubin BCA is a complex molecule with a high surface energy. It is not easily dispersed and remains stable in aqueous media. The molecular structure of Lithol Rubin BCA undergoes a red-shift and an increase in the conjugation range in an acidic solution
Molecular Mechanism
It is known that the molecular structure of Lithol Rubin BCA changes at various pH levels
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithol Rubin BCA can change over time. For example, the size of Lithol Rubin BCA powder particles decreases significantly after being exposed to ethanol
Biological Activity
D&C Red No. 7, also known as calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid, is a synthetic azo dye primarily used in pharmaceuticals and cosmetics. This article reviews the biological activity of D&C Red No. 7, focusing on its chemical properties, regulatory status, potential toxicity, and relevant research findings.
D&C Red No. 7 has the following chemical structure:
- Chemical Formula : C₁₈H₁₂CaN₂O₆S
- CAS Number : 5281-04-9
The compound is classified as an azo dye, characterized by the presence of the azo group (-N=N-), which imparts its vibrant color properties. It is synthesized through the diazotization of 2-amino-5-methylbenzenesulfonic acid and subsequent coupling with 3-hydroxy-2-naphthalenecarboxylic acid in the presence of calcium chloride .
Regulatory Status
D&C Red No. 7 is regulated by the FDA and is permanently listed as a color additive requiring certification for use in drugs and cosmetics. The maximum allowable concentration in drug products is limited to 5 mg per daily dose. The dye must meet specific purity criteria, including limits on heavy metals and other impurities .
Non-Toxicity
Research indicates that D&C Red No. 7 exhibits non-toxic characteristics when used within regulated limits. The FDA report states that it has no significant physiological activity and is considered safe for use in cosmetics and pharmaceuticals at specified concentrations .
Sensitization Studies
A study conducted to evaluate dermal sensitization potential indicated that D&C Red No. 7 did not elicit significant allergic reactions in test subjects when applied topically within recommended concentrations. This suggests a low potential for skin sensitization, supporting its safety profile in cosmetic formulations .
Stability and Decomposition
Stability studies have shown that D&C Red No. 7 remains stable in various solvents over extended periods. For instance, a solution of D&C Red No. 7 in water demonstrated no significant decomposition over seven days, indicating its reliability as a colorant in formulations .
Quantitative Analysis
Recent research has focused on the identification and quantification of related compounds within D&C Red No. 7 using advanced chromatographic techniques. These studies aim to ensure compliance with safety regulations by accurately measuring levels of potentially harmful impurities such as p-toluidine, which can be present due to manufacturing processes .
Summary of Findings
| Aspect | Details |
|---|---|
| Chemical Structure | Calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid |
| CAS Number | 5281-04-9 |
| Regulatory Status | FDA approved; maximum use limit: 5 mg/day in drugs |
| Toxicity | Non-toxic; low sensitization potential |
| Stability | Stable in water; no significant decomposition observed |
Scientific Research Applications
Regulatory Status
D&C Red No. 7 is permanently listed as a color additive by the U.S. Food and Drug Administration (FDA), which mandates certification for its use. It is permitted in drugs and cosmetics but with specific restrictions on the daily dosage in pharmaceuticals (not to exceed 5 mg) and general good manufacturing practices (GMP) in cosmetics . The dye is not allowed for use in products applied to the eye area.
Applications
1. Cosmetics
- D&C Red No. 7 is primarily used in cosmetic formulations such as lipsticks, nail polishes, and blushes. Its vibrant hue enhances the aesthetic appeal of these products.
- It is often found in formulations at concentrations that comply with GMP guidelines .
2. Pharmaceuticals
- In pharmaceutical preparations, D&C Red No. 7 serves as a coloring agent for tablets and capsules, contributing to product identification and branding.
- The dye's use in drugs is regulated to ensure safety and efficacy, with strict limits on the amount that can be included .
3. Hair Dyes
- D&C Red No. 7 is utilized as a colorant in semi-permanent hair dyes. Studies indicate low dermal absorption potential, which contributes to its perceived safety for topical applications .
Safety Assessments
The safety of D&C Red No. 7 has been evaluated by various expert panels:
- Toxicity Studies : In animal studies, the maximum nonlethal dose was identified as 300 mg/kg, with a no observed effect level (NOEL) of 50 mg/kg/day for subchronic exposure .
- Sensitization Potential : The dye has been classified as a moderate sensitizer in animal studies, indicating that it may cause allergic reactions in some individuals .
- Genotoxicity : While some studies reported mutagenic effects under certain conditions, the overall consensus is that D&C Red No. 7 presents a low risk of genotoxicity when used appropriately .
Case Studies
1. Allergic Reactions to Color Additives
A case study documented an allergic hypersensitivity reaction in a patient after consuming products containing various color additives, including those with D&C Red No. 40 (a related dye). Although the patient experienced throat closure after consuming certain beverages, subsequent tests indicated no reaction to McCormick® red food coloring containing D&C Red No. 40 .
2. Consumer Product Safety
Research conducted on consumer products containing color additives has highlighted concerns regarding potential allergic reactions and sensitivities among users. Products containing D&C Red No. 7 must carry appropriate caution statements to inform consumers about possible sensitivities .
Comparative Data Table
| Application Area | Specific Uses | Regulatory Status | Safety Notes |
|---|---|---|---|
| Cosmetics | Lipsticks, nail polishes | Permitted under GMP | Moderate sensitizer; low dermal absorption |
| Pharmaceuticals | Tablets, capsules | Daily dose limit (5 mg) | Evaluated for toxicity; NOEL at 50 mg/kg/day |
| Hair Dyes | Semi-permanent colorants | Approved for topical use | Low risk of genotoxicity; moderate sensitizer |
Comparison with Similar Compounds
Comparison with Similar Compounds
D&C Red No. 6 vs. D&C Red No. 7
D&C Red No. 6 (R6; CAS 5858-81-1) and D&C Red No. 7 (R7) are structurally related but differ in their metal-ion composition and applications:
- Chemical Structure :
- Applications :
- Stability :
Table 1. Key Differences Between D&C Red No. 6 and D&C Red No. 7
| Property | D&C Red No. 6 (PR57) | D&C Red No. 7 (PR57:1) |
|---|---|---|
| CAS Number | 5858-81-1 | 5281-04-9 |
| Metal Ion | Sodium (Na⁺) | Calcium (Ca²⁺) |
| Solubility | Water-soluble | Insoluble |
| Primary Use | Liquid pharmaceuticals | Tablets, lipsticks |
| Stability | Moderate | High (light/heat resistant) |
Comparison with Other D&C Color Additives
- D&C Red No. 36: A monoazo pigment used in lipsticks. Unlike R7, it lacks sulfonate groups, reducing its polarity.
- D&C Yellow No. 10: A quinoline-based lake pigment. While both R7 and Yellow 10 are lakes, Yellow 10’s smaller molecular size and different chromophore result in lower lightfastness compared to R7 .
Analytical and Stability Considerations
Recent studies using ultra-high-performance liquid chromatography (UHPLC) with chelating agents have identified decarboxylated analogues in both R6 and R7, highlighting the importance of monitoring degradation products during manufacturing . For instance, R7’s calcium lake structure reduces susceptibility to decarboxylation compared to R6, enhancing its shelf life in formulations .
Q & A
Q. How do environmental factors (e.g., microbial activity, sunlight) influence the persistence and ecotoxicity of D&C Red No. 7 in aquatic systems?
- Methodological Answer : Conduct microcosm studies simulating natural water bodies, measuring dye degradation via LC-MS and ecotoxicity using Daphnia magna or algae bioassays. Employ metagenomic sequencing to identify microbial consortia involved in biodegradation. Model environmental fate using fugacity-based approaches .
Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., toxicity studies), apply sensitivity analysis to evaluate methodological differences (e.g., exposure duration, model organisms) and identify confounding variables. Use systematic review frameworks (e.g., PRISMA) to ensure unbiased synthesis of evidence .
- Experimental Design : For stability or degradation studies, include triplicate samples, positive/negative controls, and validated reference materials. Pre-register protocols on platforms like OSF to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
